
N,N,N-Triphenylanilinium nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N-Triphenylanilinium nitrate is an organic compound with the molecular formula C24H20N+ It is a derivative of aniline, where the nitrogen atom is bonded to three phenyl groups, forming a cationic species The nitrate anion (NO3-) balances the charge
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Triphenylanilinium nitrate typically involves the reaction of triphenylamine with nitric acid. The process can be summarized as follows:
Starting Materials: Triphenylamine and concentrated nitric acid.
Reaction Conditions: The reaction is usually carried out under controlled temperature conditions to prevent decomposition or unwanted side reactions.
Procedure: Triphenylamine is dissolved in an appropriate solvent, and concentrated nitric acid is added slowly with stirring. The mixture is then allowed to react, forming this compound as a precipitate.
Industrial Production Methods: While specific industrial methods for large-scale production of this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This might include:
- Using high-purity starting materials.
- Employing advanced purification techniques such as recrystallization or chromatography.
- Implementing safety measures to handle concentrated nitric acid and control exothermic reactions.
化学反応の分析
Types of Reactions: N,N,N-Triphenylanilinium nitrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitrate group to other functional groups, such as nitrite or amine.
Substitution: The phenyl groups attached to the nitrogen atom can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Products may include nitro derivatives or quinones.
Reduction: Products can include amines or hydroxylamines.
Substitution: Products depend on the specific electrophile used, resulting in various substituted phenyl derivatives.
科学的研究の応用
N,N,N-Triphenylanilinium nitrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other nitrogen-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which N,N,N-Triphenylanilinium nitrate exerts its effects involves interactions at the molecular level:
Molecular Targets: The compound can interact with various biological molecules, including proteins and nucleic acids.
Pathways Involved: It may influence cellular pathways related to oxidative stress, apoptosis, and signal transduction.
Mode of Action: The nitrate group can release nitric oxide (NO) under certain conditions, which plays a role in vasodilation and other physiological processes.
類似化合物との比較
Triphenylamine: A precursor to N,N,N-Triphenylanilinium nitrate, used in organic electronics and as a dye intermediate.
Aniline Derivatives: Compounds like N,N-dimethylaniline and N,N-diethylaniline share structural similarities and are used in various chemical applications.
Uniqueness:
Structural Features: The presence of three phenyl groups attached to the nitrogen atom gives this compound unique electronic properties.
Reactivity: Its ability to undergo diverse chemical reactions makes it a versatile compound in synthetic chemistry.
特性
CAS番号 |
918537-81-2 |
|---|---|
分子式 |
C24H20N2O3 |
分子量 |
384.4 g/mol |
IUPAC名 |
tetraphenylazanium;nitrate |
InChI |
InChI=1S/C24H20N.NO3/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;2-1(3)4/h1-20H;/q+1;-1 |
InChIキー |
XWLXBRFMVKVELH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[N+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[N+](=O)([O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


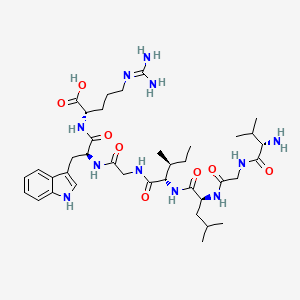

![1-[2-(Benzylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B12612084.png)
![N-{[3,5-Difluoro-4-(methylsulfanyl)phenyl]methylidene}hydroxylamine](/img/structure/B12612098.png)
![1,5-Dihydro-6H-pyrimido[1,2-a]quinazolin-6-one](/img/structure/B12612104.png)

![(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-ylidene)acetonitrile](/img/structure/B12612125.png)
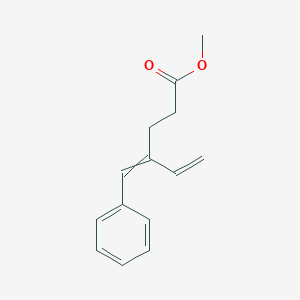
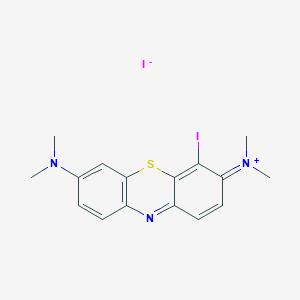
![4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indazol-3-yl]piperidin-1-yl}butan-1-amine](/img/structure/B12612136.png)
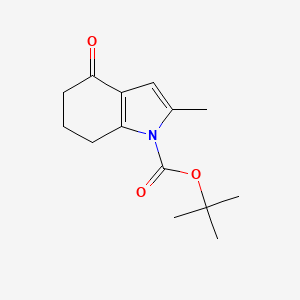

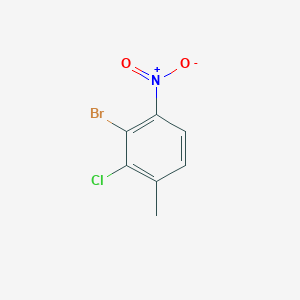
![1-Phenyl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12612154.png)
